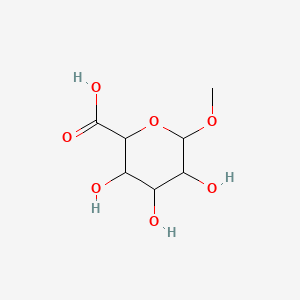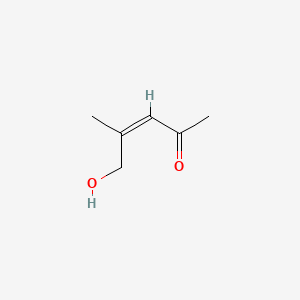
Ethyl 2-methylphenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methylphenylalanine is a synthetic derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an ethyl ester group and a methyl substitution on the phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-methylphenylalanine can be synthesized through several methods. One common approach involves the esterification of 2-methylphenylalanine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: Ethyl 2-methylphenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2-methylphenylacetic acid.
Reduction: Formation of ethyl 2-methylphenylmethanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
科学的研究の応用
Ethyl 2-methylphenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
作用機序
The mechanism of action of ethyl 2-methylphenylalanine involves its interaction with specific molecular targets and pathways. It is believed to act as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and other physiological processes .
類似化合物との比較
Phenylalanine: An essential amino acid with a similar structure but without the ethyl ester and methyl substitutions.
2-Phenethylamine: Shares the phenyl ring and amino group but lacks the ester and methyl groups.
Methylphenidate: A stimulant with a similar phenyl ring structure but different functional groups
Uniqueness: Ethyl 2-methylphenylalanine is unique due to its specific substitutions, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to its analogs .
特性
CAS番号 |
603944-30-5 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
ethyl 2-amino-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)8-10-7-5-4-6-9(10)2/h4-7,11H,3,8,13H2,1-2H3 |
InChIキー |
AUCRQTYOSJMLBE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CC=CC=C1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)
![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)
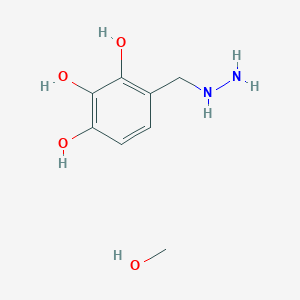
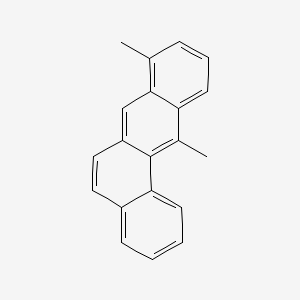
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)

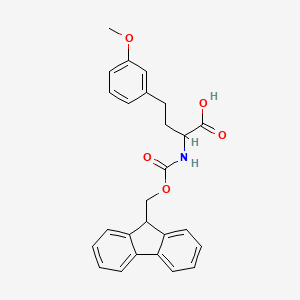
![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
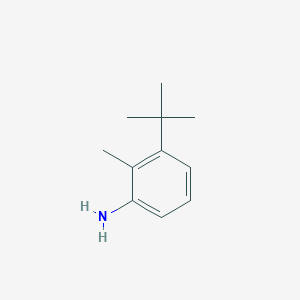
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
